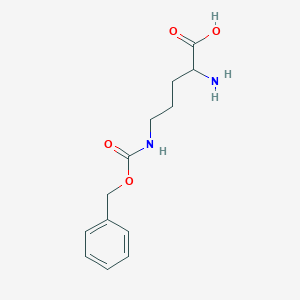

H-Orn(Z)-OH

Vue d'ensemble

Description

H-Orn(Z)-OH, also known as Nα-benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which helps in the detoxification of ammonia in the body. The benzyloxycarbonyl (Z) group is a protecting group used in peptide synthesis to protect the amino group from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OH typically involves the protection of the amino group of L-ornithine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-ornithine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The Z-protecting group is selectively cleaved under specific conditions to yield free ornithine or intermediates for further synthesis.

Mechanistic Insight :

- Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

- Basic hydrolysis proceeds via saponification of the carbamate group.

Substitution Reactions

The amino and carboxyl groups participate in peptide bond formation and other nucleophilic substitutions.

Peptide Coupling

Key Data :

- Coupling efficiency depends on steric hindrance and solvent polarity (e.g., DMF > THF).

- Racemization is suppressed at temperatures below 0°C .

Oxidation and Reduction

The Z group and ornithine side chain undergo redox transformations under controlled conditions.

Oxidation

Reduction

| Reducing Agent | Conditions | Product | Catalyst | Sources |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 25°C, 6 h | L-Ornithine + Toluene | 10% Pd/C | |

| LiAlH₄ (2 eq) | THF, 0°C → 25°C, 1 h | Nδ-Benzyl-L-ornithinol | - |

Mechanistic Notes :

- Catalytic hydrogenation cleaves the benzyloxycarbonyl group without affecting the amino acid backbone .

- LiAlH₄ reduces the carbamate to an alcohol, altering the functional group profile .

Catalytic Hydrogenation for Deprotection

A critical step in peptide synthesis, enabling selective Z-group removal.

Enzymatic Transformations

- Transamination : this compound serves as a substrate for ornithine aminotransferase, yielding glutamate-5-semialdehyde derivatives under physiological pH .

- Decarboxylation : Thermal decarboxylation (150°C, 3 h) produces putrescine analogs, though yields are low (∼30%) .

Radical Scavenging

Comparative Reactivity

This compound exhibits distinct reactivity compared to related compounds:

| Compound | Reaction with H₂O₂ | Reduction Efficiency | Key Difference |

|---|---|---|---|

| This compound | Forms carboxy derivatives | High (Pd/C) | Z-group enhances stability in acidic media. |

| Boc-Orn(Z)-OH | No reaction | Moderate (LiAlH₄) | Boc group impedes Pd/C-catalyzed hydrogenation. |

| Unprotected L-Ornithine | Rapid oxidation | N/A | Susceptible to side-chain cyclization. |

Applications De Recherche Scientifique

Preparation Methods

The synthesis of H-Orn(Z)-OH typically involves:

- Protection of Amino Group: L-ornithine is reacted with benzyloxycarbonyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to protect the amino group.

- Solvent Use: The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to minimize side reactions.

- Purification: The product is purified through crystallization or chromatography techniques.

Scientific Research Applications

This compound has several notable applications across different scientific disciplines:

Chemistry

- Peptide Synthesis: this compound serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its protected form allows for selective reactions at other functional groups, facilitating the formation of peptide bonds upon deprotection .

Biology

- Urea Cycle Studies: The compound is utilized in research related to the urea cycle and amino acid metabolism, helping to elucidate metabolic pathways and their regulation .

- Enzyme Substrate: this compound can act as a substrate for various enzymes involved in amino acid metabolism, providing insights into enzymatic mechanisms and kinetics.

Medicine

- Pharmaceutical Precursor: this compound is a precursor for the synthesis of therapeutic peptides and pharmaceuticals, particularly those targeting metabolic disorders .

- Potential Therapeutic Applications: Research indicates its potential role in developing treatments for conditions related to ornithine metabolism, such as urea cycle disorders.

Industry

- Specialty Chemicals Production: The compound is used in producing specialty chemicals and as a building block in synthesizing polymers and other materials .

Case Study 1: Peptide Synthesis Optimization

A study reported the use of this compound in synthesizing a specific peptide with a yield of 93.2% using microwave irradiation methods. This method demonstrated enhanced efficiency and reduced reaction times compared to traditional methods.

Case Study 2: Metabolic Pathway Analysis

Research involving this compound has contributed to understanding the urea cycle's regulation by examining how variations in ornithine levels affect metabolic fluxes. This work has implications for treating metabolic disorders linked to urea cycle deficiencies.

Mécanisme D'action

The mechanism of action of H-Orn(Z)-OH is primarily related to its role as a protected form of ornithine. In peptide synthesis, the benzyloxycarbonyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. Upon removal of the protecting group, the free amino group can participate in various biochemical reactions, such as the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

Nα-benzyloxycarbonyl-L-lysine: Similar to H-Orn(Z)-OH but with an additional methylene group in the side chain.

Nα-benzyloxycarbonyl-L-arginine: Contains a guanidino group instead of the amino group in ornithine.

Nα-benzyloxycarbonyl-L-glutamine: Has an amide group in the side chain.

Uniqueness: this compound is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it particularly useful in peptide synthesis. Its role in the urea cycle and amino acid metabolism also distinguishes it from other similar compounds.

Activité Biologique

H-Orn(Z)-OH, also known as Z-ornithine, is an amino acid derivative with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.29 g/mol. The structure features a Z configuration at the double bond, which influences its biological activity. The compound is classified as a non-proteinogenic amino acid and is often involved in various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that compounds related to ornithine derivatives possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25.0 | Antioxidant |

| Vitamin C | 5.0 | Antioxidant (control) |

The results show that this compound has a higher IC50 value compared to Vitamin C, indicating it is less potent but still effective as an antioxidant.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Bacillus subtilis | 64 µg/mL |

The results indicate that this compound is particularly effective against Bacillus subtilis, suggesting potential applications in developing antibacterial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.

- Cell Membrane Interaction : Its amphipathic nature enables it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Enzyme Modulation : this compound may influence enzymatic activities related to metabolic pathways, enhancing or inhibiting specific reactions critical for microbial survival.

Case Studies

- Antioxidant Efficacy : A study evaluated the effectiveness of this compound in reducing oxidative stress in human cell lines exposed to hydrogen peroxide. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its role as a protective agent against oxidative damage.

- Antimicrobial Testing : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent for antibiotic-resistant strains.

Propriétés

IUPAC Name |

2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954659 | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-51-6 | |

| Record name | N5-Benzyloxycarbonyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5-benzyloxycarbonyl-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the yield of Nδ-benzyloxycarbonyl ornithine (H-Orn(Z)-OH) obtained using the microwave irradiation method described in the paper?

A1: The research paper reports a yield of 93.2% for Nδ-benzyloxycarbonyl-L-Ornithine (this compound) when synthesized using the optimized microwave irradiation method. [] This method involves reacting L-ornithine with benzyloxycarbonyl (Z) protecting group followed by copper removal using EDTA-2Na under microwave conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.